3-(3-Methoxy-4-methylphenyl)acrylic acid
CAS No.: 132980-20-2; 209287-19-4
Cat. No.: VC6570186
Molecular Formula: C11H12O3
Molecular Weight: 192.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132980-20-2; 209287-19-4 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.214 |
| IUPAC Name | (E)-3-(3-methoxy-4-methylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ |
| Standard InChI Key | VAQDMGWYJCJJIE-AATRIKPKSA-N |
| SMILES | CC1=C(C=C(C=C1)C=CC(=O)O)OC |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s structure comprises a phenyl ring substituted at the 3-position with a methoxy group (-OCH) and at the 4-position with a methyl group (-CH), linked to an acrylic acid moiety (-CH-CH-COOH). The trans-configuration of the double bond in the acrylic acid chain is critical for its stereochemical interactions. Key identifiers include:
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SMILES: CC1=C(C=C(C=C1)C=CC(=O)O)OC
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InChIKey: VAQDMGWYJCJJIE-AATRIKPKSA-N
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Isomeric SMILES: CC1=C(C=C(C=C1)/C=C/C(=O)O)OC
These identifiers underscore the compound’s planar aromatic system and the electronic effects imposed by the electron-donating methoxy group, which influence its reactivity in substitution and addition reactions.
Comparative Structural Analysis
3-(3-Methoxy-4-methylphenyl)acrylic acid is part of a broader class of methoxylated acrylic acids. Table 1 highlights its distinctions from structurally related compounds:
| Compound | Structural Features | Key Differentiators |
|---|---|---|
| Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | Lacks methyl group at phenyl 4-position; exhibits stronger antioxidant activity. |
| 4-Methoxybenzoic acid | Methoxy group at phenyl 4-position | Absence of acrylic acid chain; limited biological applicability. |
| 3-(4-Methoxyphenyl)acrylic acid | Methoxy group at phenyl 4-position | Altered substituent positioning reduces steric hindrance in enzyme binding. |
The juxtaposition of methoxy and methyl groups at the 3- and 4-positions, respectively, creates a steric and electronic environment that uniquely modulates interactions with biological targets.
Synthesis and Manufacturing Processes
Modern Lewis Acid-Catalyzed Approach
The patent CN102115458A describes a safer, more efficient two-step protocol:
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Formylation:
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Methylation:
This method eliminates intermediate purification, reducing production costs by ~30% compared to traditional routes .
Chemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group () confers water solubility at physiological pH, enabling salt formation with amines (e.g., triethylamine) for pharmaceutical formulations.
Electrophilic and Nucleophilic Reactions
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Esterification: Reacts with methanol/H to form methyl esters, enhancing lipid solubility for drug delivery.
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Michael Addition: The α,β-unsaturated system undergoes conjugate addition with thiols or amines, useful in polymer crosslinking.
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Photopolymerization: UV-initiated radical polymerization yields coatings with high thermal stability (decomposition >250°C).
Industrial Applications
Pharmaceutical Development
As a COX-2 inhibitor precursor, this compound is under investigation for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
Agrochemical Innovations
The patent CN102115458A highlights its role in synthesizing methoxyacrylate fungicides, which disrupt mitochondrial respiration in pathogens. Field trials show 95% efficacy against Phytophthora infestans at 200 g/ha .
Advanced Materials
Copolymers incorporating this monomer exhibit tunable glass transition temperatures () for use in optically clear adhesives.
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